(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
Description
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a chiral amine derivative characterized by a fluorinated aryl group and a propenylamine backbone. The compound features a 3-fluoro-4-(trifluoromethoxy)phenyl substituent, which confers distinct electronic and steric properties. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, while the fluorine atom at the 3-position further modulates the aromatic ring’s reactivity.
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m0/s1 |
InChI Key |
HBALIGWTTOQVKU-QMMMGPOBSA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethoxy)benzaldehyde and propargylamine.
Reaction Conditions: The key step involves a condensation reaction between the aldehyde and the amine under basic conditions, often using a catalyst such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and increased efficiency. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethoxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from its fluorinated properties.
Mechanism of Action
The mechanism of action of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to analogs listed in a 2023 European patent (EP Application), which includes derivatives with fluorinated aryl groups, trifluoromethyl substituents, and carbamate/ester linkages (see Table 1) .
Table 1: Structural Comparison with Patent Compounds
| Compound Name (Representative Example) | Key Substituents | Backbone | Functional Groups |
|---|---|---|---|
| (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine | 3-F, 4-OCF₃ | Propenylamine | Amine, α,β-unsaturated alkene |
| [(1S,2S)-1-methyl-2-[2-(trifluoromethyl)phenyl]propyl] (2S)-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate | 2-CF₃, 4-methoxy-pyridine | Propanoate ester | Ester, carbamate, pyridine |
| [(1S,2S)-2-(4-fluoro-2-methyl-phenyl)-1-methyl-propyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate | 4-F, 2-methyl | Propanoate ester | Ester, hydroxy-pyridine |
Key Observations :
- Aromatic Substitution : The target compound’s 3-F/4-OCF₃ pattern contrasts with the 4-F/2-methyl or 2-CF₃ groups in patent analogs. The trifluoromethoxy group (-OCF₃) is less lipophilic than trifluoromethyl (-CF₃) but offers stronger resonance stabilization .
- Backbone Diversity : The propenylamine chain in the target compound is distinct from the ester-linked pyridine-carbamate scaffolds in patent compounds, suggesting divergent pharmacological targets (e.g., amine transporters vs. protease inhibition).
Pharmacological Implications
- Electron-Withdrawing Effects: The 4-OCF₃ group in the target compound may enhance binding to serotonin or norepinephrine transporters compared to analogs with -CF₃ or methyl groups, as seen in studies of fluorinated antidepressants .
- Stereochemical Influence : The (1S) configuration likely improves target selectivity compared to racemic mixtures, a trend observed in chiral amines like levomilnacipran .
- Metabolic Stability : The α,β-unsaturated alkene in the target compound may increase susceptibility to cytochrome P450 oxidation relative to the ester-protected analogs in the patent, which exhibit prolonged half-lives due to carbamate linkages .
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